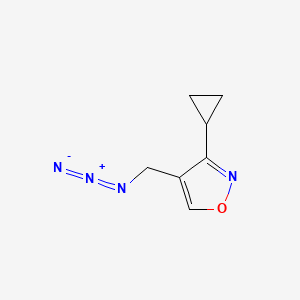
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a compound that belongs to the class of organic azides. Organic azides are known for their high reactivity and versatility in various chemical reactions. This compound features an azidomethyl group attached to a cyclopropyl-substituted oxazole ring, making it an interesting subject for research in organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole typically involves the introduction of the azidomethyl group to a pre-formed cyclopropyl-substituted oxazole. One common method is the nucleophilic substitution reaction where a halomethyl derivative of the oxazole is treated with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous nature of azides more safely than batch processes .
化学反应分析
Types of Reactions
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in DMF or other aprotic solvents.
Major Products
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Substituted Oxazoles: From nucleophilic substitution reactions.
科学研究应用
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole has several applications in scientific research:
作用机制
The mechanism of action of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole largely depends on the type of reaction it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .
相似化合物的比较
Similar Compounds
- 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carbonitrile (AZBC)
- 4′-(Azidomethyl)-[1,1′-biphenyl]-2-carboxamide (AZBX)
- 4′-(Azidomethyl)-2-carboxylic Acid (AZBA)
- 2H-tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl] (AZBT)
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole (BCFI Azide)
Uniqueness
4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is unique due to its cyclopropyl-substituted oxazole ring, which imparts distinct steric and electronic properties compared to other azidomethyl-substituted compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
属性
IUPAC Name |
4-(azidomethyl)-3-cyclopropyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-11-9-3-6-4-12-10-7(6)5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERIWBRPQXVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)
![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide](/img/structure/B2907104.png)
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)
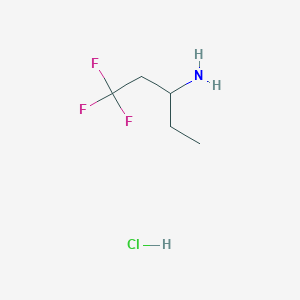
![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)
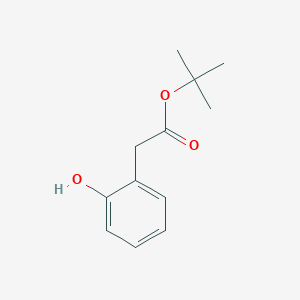
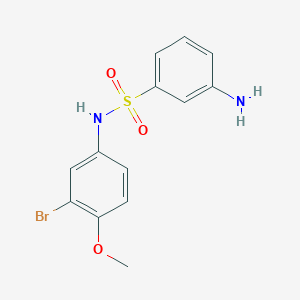

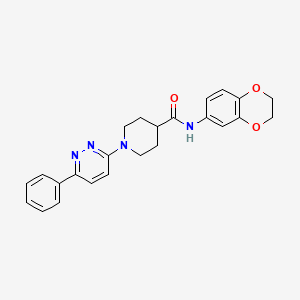
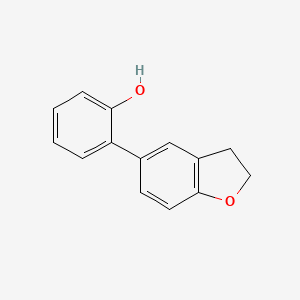
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)
